2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
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Overview
Description
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one typically involves the condensation of 4-ethoxybenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
Condensation Reaction: 4-ethoxybenzaldehyde reacts with thiosemicarbazide in ethanol to form the corresponding hydrazone.
Cyclization Reaction: The hydrazone undergoes cyclization in the presence of an acid catalyst to form the thiazole ring.
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt the proliferation of cancer cells and induce apoptosis (programmed cell death).
Comparison with Similar Compounds
Similar Compounds
- 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- 2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
- 2-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one
Uniqueness
What sets 2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one apart from similar compounds is its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
(2E)-2-[(E)-(4-ethoxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C12H13N3O2S/c1-2-17-10-5-3-9(4-6-10)7-13-15-12-14-11(16)8-18-12/h3-7H,2,8H2,1H3,(H,14,15,16)/b13-7+ |
InChI Key |
RDXMCJMUBZLZEJ-NTUHNPAUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N=C/2\NC(=O)CS2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN=C2NC(=O)CS2 |
Origin of Product |
United States |
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